molecular formula C7H9IN2 B15228184 3-Iodo-N1-methylbenzene-1,2-diamine

3-Iodo-N1-methylbenzene-1,2-diamine

Cat. No.: B15228184
M. Wt: 248.06 g/mol
InChI Key: RXEZVZDAYWCCOV-UHFFFAOYSA-N
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Description

3-Iodo-N1-methylbenzene-1,2-diamine is an organic compound with the molecular formula C7H9IN2 It is a derivative of benzene, where the benzene ring is substituted with an iodine atom at the 3-position and a methylamino group at the N1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-N1-methylbenzene-1,2-diamine typically involves the iodination of N1-methylbenzene-1,2-diamine. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar iodination processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-N1-methylbenzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the iodine substituent to a hydrogen atom, yielding N1-methylbenzene-1,2-diamine.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium azide or thiolates can replace the iodine atom under appropriate conditions.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: N1-methylbenzene-1,2-diamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Iodo-N1-methylbenzene-1,2-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Iodo-N1-methylbenzene-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The iodine substituent can participate in halogen bonding, influencing the compound’s binding affinity and specificity. Additionally, the methylamino group can form hydrogen bonds or engage in other non-covalent interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    N1-methylbenzene-1,2-diamine: Lacks the iodine substituent, making it less reactive in certain halogenation reactions.

    3-Bromo-N1-methylbenzene-1,2-diamine: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.

    3-Chloro-N1-methylbenzene-1,2-diamine: Contains a chlorine atom, which is less bulky and less reactive compared to iodine.

Uniqueness

3-Iodo-N1-methylbenzene-1,2-diamine is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher atomic mass and greater polarizability. These characteristics can influence the compound’s reactivity, making it suitable for specific applications in synthesis and research.

Biological Activity

3-Iodo-N1-methylbenzene-1,2-diamine (also known as 4-Iodo-N1-methylbenzene-1,2-diamine) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has a molecular formula of C8H10N2I and a molecular weight of approximately 232.07 g/mol. The compound features a benzene ring with two amino groups and an iodine atom, which influences its reactivity and potential biological interactions.

Synthesis

The synthesis of this compound can be achieved through various methods. One common approach includes the iodination of N1-methylbenzene-1,2-diamine using iodine or iodine-containing reagents under controlled conditions. This process typically requires careful monitoring to optimize yield and purity.

Anticancer Properties

Research indicates that compounds with similar structures to this compound have shown promise in anticancer therapies. For example, derivatives of N-methylbenzene-1,2-diamine have been studied for their roles as enzyme inhibitors that can modulate biological pathways associated with cancer progression. The presence of the iodine atom may enhance the compound's interaction with biological targets, potentially increasing its efficacy as an anticancer agent.

Enzyme Inhibition

The compound's structural features suggest potential interactions with various enzymes. Studies have indicated that similar compounds can inhibit specific enzymes involved in inflammatory processes and cancer progression. Investigations into the binding affinity of this compound to these enzymes are essential for understanding its mechanism of action.

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Binding : The compound may bind to active sites on enzymes, disrupting their normal function and leading to decreased activity.
  • Receptor Interaction : It may also interact with cellular receptors, modulating signaling pathways that affect various cellular processes.

This dual action could contribute to its potential therapeutic effects in treating diseases associated with inflammation and cancer.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameCAS NumberSimilarityUnique Features
N-Methylbenzene-1,2-diamine4760-34-30.96Lacks iodine substituent
4-Iodobenzene-1,2-diamine21304-38-10.89Contains an iodine atom but different methyl positioning
N,N-Dimethylbenzene-1,2-diamine3213-79-40.85Contains two methyl groups

The presence of the iodine atom in this compound distinguishes it from these compounds and may enhance its biological activity compared to those lacking this substituent.

Case Studies and Research Findings

Recent studies have highlighted the potential of compounds similar to this compound in clinical applications:

  • Study on Enzyme Inhibition : A study found that derivatives inhibited matrix metalloproteinases (MMPs), which are critical in cancer metastasis and tissue remodeling . Such findings suggest that this compound could similarly affect these pathways.
  • Inflammation Modulation : Another study indicated that related compounds could modulate inflammatory responses by inhibiting specific signaling pathways involved in cytokine production. This suggests a potential role for this compound in treating inflammatory diseases.

Properties

Molecular Formula

C7H9IN2

Molecular Weight

248.06 g/mol

IUPAC Name

3-iodo-1-N-methylbenzene-1,2-diamine

InChI

InChI=1S/C7H9IN2/c1-10-6-4-2-3-5(8)7(6)9/h2-4,10H,9H2,1H3

InChI Key

RXEZVZDAYWCCOV-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C(=CC=C1)I)N

Origin of Product

United States

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